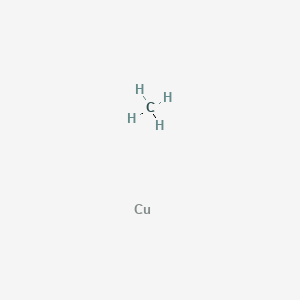
Copper;methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;methane is an organometallic compound consisting of a copper atom bonded to a methyl group. It is a key reagent used in conjugate nucleophilic addition reactions involving α,β-unsaturated aldehydes and ketones . This compound is part of the broader class of organocopper compounds, which are known for their diverse reactivity and applications in organic synthesis .
准备方法
Copper;methane can be synthesized through several methods:
Reaction with Organolithium Reagents: One common method involves the reaction of methyl lithium with copper(I) bromide in diethyl ether. This method was pioneered by Henry Gilman in 1936.
Grignard Reagents: This compound can also be prepared using Grignard reagents in place of organolithium compounds.
Industrial Production: Industrial production methods for methylcopper(I) are not as well-documented, but they likely involve similar organometallic synthesis techniques used in laboratory settings.
化学反应分析
Copper;methane undergoes various types of chemical reactions:
Substitution Reactions: It acts as a nucleophile in substitution reactions with organic halides.
Conjugate Addition Reactions: This compound is used in conjugate addition reactions with α,β-unsaturated aldehydes and ketones.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include organic halides and α,β-unsaturated carbonyl compounds. .
Major Products: The major products of these reactions are typically substituted organic compounds, such as alkylated or arylated derivatives.
科学研究应用
Copper;methane has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Catalysis: This compound and other organocopper compounds are used as catalysts in various organic reactions.
Material Science:
Biological Research: While less common, methylcopper(I) has been investigated for its potential biological applications, including its interactions with biomolecules.
作用机制
The mechanism by which methylcopper(I) exerts its effects involves several steps:
Oxidative Addition: The reaction mechanism often starts with the oxidative addition of an organic halide to the copper(I) center, forming a planar copper(III) intermediate.
Reductive Elimination: This is followed by reductive elimination, which releases the product and regenerates the copper(I) species.
Nucleophilic Attack: The nucleophilic attack is typically the rate-determining step in these reactions.
Molecular Targets and Pathways: The primary molecular targets are organic electrophiles, and the pathways involve the formation and breaking of carbon-copper bonds.
相似化合物的比较
Copper;methane can be compared with other similar organocopper compounds:
Phenylcopper: Prepared by the reaction of phenyllithium with copper(I) bromide, phenylcopper is another organocopper compound with similar reactivity.
Dialkylcuprates: These compounds, such as dimethylcuprate, are obtained by combining two equivalents of an organolithium reagent with a copper(I) salt.
Unique Properties: This compound is unique in its specific use in conjugate addition reactions and its relatively simple structure compared to more complex organocopper compounds.
Conclusion
This compound is a versatile and valuable compound in the field of organometallic chemistry. Its preparation methods, chemical reactivity, and applications in scientific research make it an important reagent for organic synthesis and beyond. Understanding its mechanism of action and comparing it with similar compounds further highlights its significance in the realm of chemistry.
属性
CAS 编号 |
1184-53-8 |
|---|---|
分子式 |
CH4Cu |
分子量 |
79.589 |
IUPAC 名称 |
copper;methane |
InChI |
InChI=1S/CH4.Cu/h1H4; |
InChI 键 |
YLAPOMNEDSBHKK-UHFFFAOYSA-N |
SMILES |
C.[Cu] |
同义词 |
Methylcopper(I) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















